3-(4-Methylpiperazin-1-yl)-1-phenylpropan-1-ol
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Overview
Description
3-(4-Methylpiperazin-1-yl)-1-phenylpropan-1-ol is an organic compound that features a piperazine ring substituted with a methyl group and a phenylpropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)-1-phenylpropan-1-ol typically involves the reaction of 4-methylpiperazine with 1-phenylpropan-1-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with 4-methylpiperazine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperazin-1-yl)-1-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like thionyl chloride or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce halogenated or other functional groups.
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)-1-phenylpropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)aniline
- 4-Methoxy-3-(3-(4-Methylpiperazin-1-yl)propoxy)aniline
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
3-(4-Methylpiperazin-1-yl)-1-phenylpropan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C14H22N2O/c1-15-9-11-16(12-10-15)8-7-14(17)13-5-3-2-4-6-13/h2-6,14,17H,7-12H2,1H3 |
InChI Key |
NWZJYCPAZYGHLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
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